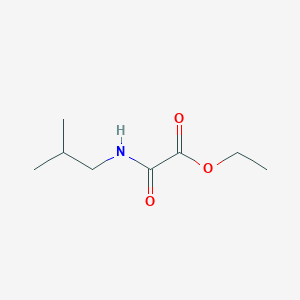

Ethyl (isobutylamino)(oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (isobutylamino)(oxo)acetate is a chemical compound that can be purchased online for pharmaceutical testing . It is also known by other names such as ethyl 2-(isobutylamino)-2-oxo-acetate and ethyl 2-(2-methylpropylamino)-2-oxoacetate .

Molecular Structure Analysis

The molecular formula of Ethyl (isobutylamino)(oxo)acetate is C8H15NO3 . The molar mass is 173.21 .Aplicaciones Científicas De Investigación

Synthesis of α-Ketoamide Derivatives :Ethyl (isobutylamino)(oxo)acetate is used in the synthesis of novel α-ketoamide derivatives. This involves the reaction of N-acetylisatin with 4-aminobenzoic acid, followed by coupling to different amino acid esters using a specific coupling reagent. This process results in high yields and purity of the α-ketoamide derivatives, which are important in pharmaceutical and chemical industries (El‐Faham et al., 2013).

Marine Fungus Compound Synthesis :The compound is involved in the synthesis of new compounds from marine fungus Penicillium sp. Continuous research on this aspect has led to the purification and characterization of new compounds, demonstrating the compound's role in the exploration of natural products for various applications (Wu et al., 2010).

Enantioselective Reduction for ACE Inhibitors :Ethyl (isobutylamino)(oxo)acetate is used in the microbial reduction process to prepare key intermediates in the production of angiotensin-converting enzyme (ACE) inhibitors. The process involves using specific microorganisms for the enantioselective reduction, leading to high enantiomeric excess and yield (Lacerda et al., 2006).

Esterification Process in Chemical Engineering :In chemical engineering, this compound is relevant in the study of the esterification process, particularly in the production of ethyl acetate. It's involved in the exploration of green catalysts and their effects on reaction kinetics, contributing to environmentally friendly and efficient industrial processes (He et al., 2018).

Cyclic GABA-GABOB Analogue Synthesis :The compound plays a role in the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are significant in research on compounds active in learning and memory processes (Pinza & Pifferi, 1978).

Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates :It's used in the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to the formation of 2-aminoalkyloxazole-5-carboxylates, demonstrating its versatility in organic synthesis and pharmaceutical research (Cox et al., 2003).

Biotechnological Production of Ethyl Acetate :The compound is explored in the context of biotechnological production of ethyl acetate, an environmentally friendly solvent. Studies focus on the potential of yeasts like Pichia anomala and Kluyveromyces marxianus to convert sugar into ethyl acetate, offering an alternative to petrochemical processes (Löser et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(2-methylpropylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODSSURYJLEFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (isobutylamino)(oxo)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)

![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)

![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)

![2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide](/img/structure/B2409558.png)

![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)